Cas no 518-60-5 (10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one)

10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one structure
518-60-5 structure
Productnaam:10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one
CAS-nummer:518-60-5
MF:C16H17NO4
MW:287.310484647751
CID:1574924
PubChem ID:253836

10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one Chemische en fysische eigenschappen

Naam en identificatie

    • 10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one
    • LUNINE
    • (-)-Lunine
    • Lunine, (-)-
    • AC1L5OYZ
    • AC1Q6KMZ
    • CTK4J4993
    • NSC77153
    • AR-1C0260
    • [8S,(-)]-7,10-Dihydro-10-methyl-8-(1-methylethyl)-1,3-dioxolo[4,5-h]furo[2,3-b]quinoline-6(8H)-one
    • 1,3-Dioxolo(4,5-H)furo(2,3-b)quinolin-6(8H)-one, 7,10-dihydro-10-methyl-8-(1-methylethyl)-, (8S)-
    • (8S)-7,10-Dihydro-10-methyl-8-(1-methylethyl)-1,3-dioxolo(4,5-H)furo(2,3-b)quinolin-6(8H)-one
    • NSC 7153
    • Lunine [MI]
    • UNII-E6B899TU9H
    • AKOS040752741
    • Q27276933
    • E6B899TU9H
    • 518-60-5
    • NSC-77153
    • SCHEMBL414448
    • (13S)-16-methyl-13-propan-2-yl-3,5,14-trioxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),7,11(15)-tetraen-10-one
    • DTXSID70291685
    • 1,5-h]furo[2,3-b]quinolin-6(8H)-one, 7,10-dihydro-10-methyl-8-(1-methylethyl)-, (S)-
    • Inchi: InChI=1S/C16H17NO4/c1-8(2)12-6-10-14(18)9-4-5-11-15(20-7-19-11)13(9)17(3)16(10)21-12/h4-5,8,12H,6-7H2,1-3H3
    • InChI-sleutel: PPSOAEAJQYYWFV-UHFFFAOYSA-N
    • LACHT: CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC4=C3OCO4)C

Berekende eigenschappen

  • Exacte massa: 287.11581
  • Monoisotopische massa: 287.116
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 1
  • Complexiteit: 501
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 48Ų

Experimentele eigenschappen

  • Dichtheid: 1.35
  • Smeltpunt: 227-230°; mp 224-226°
  • Kookpunt: 427.6°C at 760 mmHg
  • Vlampunt: 212.4°C
  • Brekindex: 1.628
  • PSA: 48
  • LogboekP: 2.22670
  • Specifieke rotatie: 25589 -38.5°; 25436 -87.4° (c = 0.926 in chloroform)

Artikelen aanbevelen

Aanbevolen leveranciers
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd